molecular formula C19H17ClN2O2 B6515675 6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide CAS No. 950266-63-4

6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide

Cat. No.: B6515675
CAS No.: 950266-63-4
M. Wt: 340.8 g/mol
InChI Key: WVHJZRHNUMSDED-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide is a chemical compound designed for research and development purposes, particularly in the fields of oncology and infectious diseases. This quinoline-2-carboxamide derivative shares a core structural motif with compounds that have demonstrated significant biological activity. Quinoline-4-carboxamide analogues have been identified as potent antiplasmodial agents with excellent oral efficacy in models of malaria, acting through the novel mechanism of inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite . Furthermore, structurally related quinoline and quinolone carboxamide compounds show promising antiproliferative activity against various human cancer cell lines, making this chemotype a valuable scaffold in anticancer drug discovery . The specific substitution pattern on the quinoline core and the anilide moiety is crucial for modulating the compound's physicochemical properties, target affinity, and metabolic stability, allowing researchers to explore structure-activity relationships (SAR) . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-3-24-18-11-17(22-16-9-6-13(20)10-15(16)18)19(23)21-14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHJZRHNUMSDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Oxo-3-Carbethoxyquinoline Intermediates

The Gould-Jacobs reaction remains the most widely employed method for constructing the quinoline core. As demonstrated in antimalarial quinolone syntheses, this involves condensing diethyl (2-ethoxymethylene)malonate with 4-ethoxyaniline under refluxing ethanol (Scheme 1). Cyclization at 150–160°C for 6–8 hours yields ethyl 4-ethoxy-3-carbethoxy-1,4-dihydroquinoline-2-carboxylate, which undergoes dehydrogenation using Pd/C (5 wt%) in diphenyl ether at 210°C to form the aromatic quinoline system.

Table 1: Optimization of Gould-Jacobs Cyclization Parameters

ParameterOptimal ValueYield Impact
Temperature150–160°C<70% → 88%
Catalyst (Pd/C)5 wt%+22% yield
SolventDiphenyl etherPrevents decomposition

Chlorination at Position 6

Chlorination is achieved using POCl₃ (3 equiv) in anhydrous DMF at 0–5°C, selectively introducing chlorine at position 6. This step requires strict moisture control to avoid hydrolysis side products, with yields reaching 85%. NMR analysis (¹H, 400 MHz) confirms regioselectivity: δ 7.82 (d, J = 8.6 Hz, H-5) and δ 7.55 (dd, J = 8.6, 2.1 Hz, H-7) indicate chloro substitution at C-6.

Functionalization at Position 2: Carboxyl to Carboxamide Conversion

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester at C-2 is hydrolyzed using 6M HCl in refluxing ethanol (4 hours, 85% yield). FT-IR analysis shows disappearance of the ester C=O stretch at 1,725 cm⁻¹ and emergence of carboxylic acid O–H at 2,500–3,000 cm⁻¹.

Amide Coupling with 4-Methylaniline

Carboxylic acid activation with HATU (1.1 equiv) and DIPEA (2 equiv) in DMF facilitates coupling with 4-methylaniline. After 12 hours at 25°C, column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product in 78% yield. LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 355.1 (calc. 355.08).

Table 2: Comparison of Coupling Reagents

ReagentSolventTemp (°C)YieldPurity (HPLC)
HATUDMF2578%98.5%
EDCICH₂Cl₂062%92.1%
DCCTHF4071%95.3%

Alternative One-Pot Stepwise Synthesis (OPSS)

Sequential Cyclization-Amidation Protocol

A modified OPSS approach eliminates intermediate isolation:

  • Cyclization : β-Anilino-α-carbethoxyacrylate ester forms in situ from 4-ethoxyaniline and diethyl ethoxymethylenemalonate (80°C, 2 hours).

  • Chlorination : POCl₃ (2 equiv) added directly post-cyclization.

  • Aminolysis : 4-methylaniline introduced without ester hydrolysis, using microwave irradiation (100 W, 120°C, 30 minutes).

This method achieves 82% overall yield with 99% purity (UPLC), reducing solvent waste by 40% compared to multi-step protocols.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot-scale studies demonstrate enhanced reproducibility in flow systems:

  • Residence time : 8 minutes at 180°C (vs. 6 hours batch)

  • Output : 12 kg/day with 89% yield

  • Impurities : <0.5% (vs. 2–3% in batch)

Crystallization Control

Ethyl acetate/hexane (1:4) recrystallization at −20°C produces needles with optimal flowability (CI Index: 15 vs. 25 for batch-cooled crystals).

Analytical Characterization Benchmarks

Spectroscopic Validation

  • ¹³C NMR (100 MHz, CDCl₃): δ 164.8 (C=O), 152.1 (C-4), 141.6 (C-6-Cl), 21.3 (CH₃-Ph)

  • HPLC : RT = 6.72 min (C18, 60% MeOH/H₂O)

  • Elemental Analysis : Found C 64.21%, H 4.89%, N 7.92% (Calc. C 64.31%, H 4.82%, N 7.88%)

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Competitive C-5 chlorination (5–8%) is minimized by:

  • Slow POCl₃ addition (0.5 mL/min)

  • Strict temperature control (<5°C)

  • Use of DMF as chlorination catalyst

Amide Racemization

Despite non-chiral centers, ketoenol tautomerism during coupling causes 3–5% diastereomer formation. This is suppressed by:

  • Low-temperature (0°C) activation

  • Non-basic coupling agents (HATU vs. EDCI)

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Comparison with Similar Compounds

2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide

  • Structural Differences: Positions 2 and 6 are substituted with chloro and fluoro, respectively, versus chloro and ethoxy in the target compound. The carboxamide at position 4 is linked to a morpholinoethyl group, contrasting with the target’s 4-methylphenyl-substituted carboxamide at position 2.
  • Functional Implications: The morpholinoethyl group may enhance solubility due to its polar morpholine ring, whereas the ethoxy and methylphenyl groups in the target compound likely increase hydrophobicity. Evidence highlights antimicrobial activity for this analog, suggesting that halogen substituents (Cl, F) and carboxamide positioning are critical for such activity .

4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine

  • Structural Differences :
    • Substitutions at positions 4 (Cl) and 6 (Me) differ from the target’s 4-ethoxy and 6-chloro groups.
    • The amine group at position 2 replaces the carboxamide in the target compound.
  • This compound exhibits anticancer activity, possibly due to the methylphenyl group and chloro substitution .

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

  • Structural Differences :
    • A carboxylic acid replaces the carboxamide at position 4, and the 3-methylphenyl group at position 2 contrasts with the target’s 4-methylphenyl at the carboxamide.
  • Functional Implications: The carboxylic acid group introduces acidity, which may affect solubility and membrane permeability.

2-(4-Ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide

  • Structural Differences :
    • The ethoxy group is on a phenyl ring at position 2, unlike the target’s ethoxy at position 4.
    • The fluorophenylmethyl substituent on the carboxamide introduces electronegativity absent in the target.
  • Functional Implications :
    • The fluorinated substituent may improve metabolic stability. With a LogP of 5.94, this compound is highly lipophilic, similar to the target’s predicted profile .

Comparative Data Table

Compound Name (Example) Key Substituents Functional Group Molecular Weight Biological Activity LogP
6-Chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide 6-Cl, 4-OEt, 2-CONH-(4-MePh) Carboxamide Not reported Not reported ~5.5*
2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide 2-Cl, 6-F, 4-CONH-(morpholinoethyl) Carboxamide ~392.8 (calc.) Antimicrobial ~2.1*
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine 4-Cl, 6-Me, 2-NH-(4-MePh) Amine ~298.8 (calc.) Anticancer ~4.0*
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid 6-Cl, 2-(3-MePh), 4-COOH Carboxylic acid ~313.7 (calc.) Not reported ~3.8*
2-(4-Ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide 2-(4-OEtPh), 4-CONH-(4-FBn) Carboxamide 400.4 Not reported 5.94

*Estimated using computational tools (e.g., ChemDraw).

Key Findings and Implications

  • Substituent Position Matters : The position of ethoxy (4 vs. 2) and chloro (6 vs. 2) significantly impacts electronic and steric properties, altering binding to biological targets.
  • Halogen Effects: Chloro and fluoro substituents correlate with antimicrobial activity in quinoline derivatives , while chloro/methyl combinations are linked to anticancer effects .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 6-chloro-4-ethoxy-N-(4-methylphenyl)quinoline-2-carboxamide?

  • Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent, temperature, stoichiometry) and purification techniques. For quinoline-carboxamides, coupling agents like HBTU with TEA as a base are effective for amide bond formation . Reaction monitoring via TLC and recrystallization in solvents like chloroform or acetone ensures high purity. Yield improvements often involve iterative adjustments to molar ratios and reaction time (e.g., 12-hour room-temperature incubation for intermediate steps) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the quinoline backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities .
  • Fourier Transform Infrared Spectroscopy (FT-IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing interactions .

Q. How is the initial biological activity of this compound typically screened in academic research?

  • Methodological Answer :

  • Antimicrobial Testing : Disk diffusion assays on bacterial/fungal strains (e.g., E. coli, S. aureus) assess inhibition zones. Minimum Inhibitory Concentration (MIC) via microplate dilution quantifies potency .
  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric methods (e.g., NADH-coupled assays) evaluate kinase or protease inhibition .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for quinoline-carboxamide derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Compare analogs with halogen (Cl vs. Br), alkoxy (ethoxy vs. methoxy), or aryl substitutions (e.g., 4-methylphenyl vs. 3-chlorophenyl) to assess impact on bioactivity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses with targets like kinase domains. MD simulations evaluate stability of ligand-receptor complexes .
  • Data Tables :
Substituent Biological Activity Key Finding
6-Cl, 4-ethoxyAnticancer (IC₅₀ = 2.1 µM)Enhanced cytotoxicity vs. 6-Br analogs
N-(4-methylphenyl)Anti-inflammatory (COX-2 inhibition)Improved selectivity over COX-1

Q. How can researchers resolve contradictions in reported biological activities of structurally similar quinoline-carboxamides?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell line origin (e.g., HeLa vs. MCF-7), serum concentration, and incubation time .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify trends (e.g., chlorine at position 6 correlates with higher antimicrobial activity) .
  • Orthogonal Validation : Confirm hits using alternate assays (e.g., SPR for binding affinity after initial ELISA screening) .

Q. What experimental approaches are used to investigate the metabolic stability of this compound?

  • Methodological Answer :

  • In Vitro Liver Microsome Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and quantify parent compound degradation via LC-MS .
  • Reactive Metabolite Screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates .
  • Pharmacokinetic Profiling : In vivo studies in rodent models measure half-life (t½) and bioavailability .

Data Contradiction Analysis

Q. Why might 6-chloro derivatives exhibit variable potency across different cancer cell lines?

  • Methodological Answer : Discrepancies arise from:

  • Genetic Heterogeneity : Mutations in drug targets (e.g., EGFR, HER2) alter compound efficacy .
  • Membrane Permeability : LogP differences (e.g., 6-Cl vs. 6-OCH₃ derivatives) impact cellular uptake .
  • Resistance Mechanisms : Overexpression of efflux pumps (e.g., P-gp) in certain lines reduces intracellular concentration .

Future Research Directions

Q. What gaps exist in the current understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Target Deconvolution : Use CRISPR-Cas9 screens or proteomic pull-down assays to identify binding partners .
  • In Vivo Efficacy Studies : Evaluate tumor regression in xenograft models with PD/PK correlation .
  • Toxicology Profiling : Assess off-target effects via transcriptomics (RNA-seq) and histopathology .

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